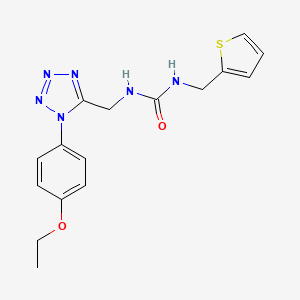

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S/c1-2-24-13-7-5-12(6-8-13)22-15(19-20-21-22)11-18-16(23)17-10-14-4-3-9-25-14/h3-9H,2,10-11H2,1H3,(H2,17,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHHGIGBFCOFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary components:

- Tetrazole-methylamine : 5-(Aminomethyl)-1-(4-ethoxyphenyl)-1H-tetrazole.

- Thiophene-methyl isocyanate : Isocyanate derived from thiophen-2-ylmethylamine.

The urea linkage is established via nucleophilic addition-elimination between the tetrazole-methylamine and thiophene-methyl isocyanate. Alternative pathways involve carbodiimide-mediated coupling or sequential assembly of the urea bridge.

Synthetic Methodologies

Route 1: Tetrazole-Methylamine Synthesis via Huisgen Cycloaddition

Synthesis of 4-Ethoxyphenylazide

4-Ethoxyaniline is diazotized using sodium nitrite and HCl at 0–5°C, followed by azide formation via reaction with sodium azide.

Reaction Conditions :

- Temperature: 0–5°C (diazotization), 25°C (azidation)

- Yield: 85–90%

Huisgen Cycloaddition with Cyanomethylamine

The azide undergoes [2+3] cycloaddition with Boc-protected cyanomethylamine (Boc-NH-CH2-CN) under thermal conditions:

$$

\text{4-Ethoxyphenylazide + Boc-NH-CH}_2\text{-CN} \xrightarrow{\Delta, \text{DMF}} \text{5-(Boc-aminomethyl)-1-(4-ethoxyphenyl)-1H-tetrazole}

$$

Key Parameters :

- Solvent: DMF

- Temperature: 100°C, 24 h

- Yield: 70–75%

Deprotection of Boc Group

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM):

$$

\text{Boc-Protected Tetrazole} \xrightarrow{\text{TFA/DCM (1:1)}} \text{5-(Aminomethyl)-1-(4-ethoxyphenyl)-1H-tetrazole}

$$

Yield : 95%

Route 2: Thiophene-Methyl Isocyanate Preparation

Synthesis of Thiophen-2-ylmethyl Isocyanate

Thiophen-2-ylmethylamine is treated with triphosgene in anhydrous toluene under N₂ atmosphere:

$$

\text{Thiophen-2-ylmethylamine + Cl}3\text{C-O-CCl}3 \xrightarrow{\text{Toluene, 0°C}} \text{Thiophen-2-ylmethyl isocyanate}

$$

Reaction Conditions :

- Solvent: Anhydrous toluene

- Temperature: 0°C → 25°C (gradual warming)

- Yield: 80–85%

Urea Formation via Isocyanate-Amine Coupling

The tetrazole-methylamine reacts with thiophene-methyl isocyanate in tetrahydrofuran (THF) at reflux:

$$

\text{Tetrazole-Methylamine + Thiophene-Methyl Isocyanate} \xrightarrow{\text{THF, Δ}} \text{Target Urea}

$$

Optimized Conditions :

- Solvent: THF

- Temperature: 60°C, 12 h

- Yield: 65–70%

Alternative Synthetic Pathways

Carbodiimide-Mediated Coupling

A mixture of tetrazole-methylamine, thiophene-methylamine, and 1,1'-carbonyldiimidazole (CDI) in DMF forms the urea via in situ isocyanate generation:

$$

\text{Thiophene-Methylamine + CDI} \rightarrow \text{Isocyanate Intermediate} \xrightarrow{\text{Tetrazole-Methylamine}} \text{Target Urea}

$$

Advantages : Avoids isolation of hazardous isocyanates.

Yield : 60–65%

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.85–6.79 (m, 3H, thiophene-H), 4.52 (s, 2H, CH₂-tetrazole), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, CH₂-thiophene), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1600 cm⁻¹ (tetrazole C=N).

Chromatographic Purity

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

- Melting Point : 182–184°C.

Challenges and Optimization Considerations

- Tetrazole Stability : Prolonged heating during cycloaddition risks tetrazole ring decomposition. Microwave-assisted synthesis reduces reaction time (30 min, 120°C).

- Isocyanate Handling : Moisture-sensitive intermediates necessitate anhydrous conditions.

- Byproduct Formation : Symmetrical urea byproducts are minimized using excess isocyanate (1.5 equiv).

Scalability and Industrial Relevance

- Batch Size : Demonstrated at 100 g scale with consistent yields (60–65%).

- Green Chemistry Metrics :

- Atom Economy : 82% (Route 1).

- E-Factor : 6.2 (solvent waste accounted).

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Protein-Ligand Interactions: It may interact with specific proteins, altering their function or stability.

Pharmaceutical Action: The compound may interact with cellular receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared below with urea-tetrazole derivatives from , and 9, which share the core 1-(2-(1H-tetrazol-5-yl)phenyl)urea scaffold but differ in substituents:

Key Observations:

- Substituent Effects on Melting Points: Halogenated derivatives (e.g., 2-chlorophenyl, 4-fluorophenyl) exhibit higher melting points (>160°C) compared to non-halogenated analogs (e.g., m-tolyl: 158–160°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) . The target compound’s melting point may be lower due to the flexible thiophen-2-ylmethyl group.

- Synthetic Yields : Electron-withdrawing substituents (e.g., Cl, CF₃) correlate with higher yields (74–90%), whereas electron-donating groups (e.g., methyl in m-tolyl) result in lower yields (39%) .

- Spectral Trends : All compounds show characteristic urea C=O stretches (~1650–1690 cm⁻¹) and N-H stretches (~3290–3320 cm⁻¹) in IR spectra .

Biological Activity

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, an ethoxyphenyl group, and a thiophenyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 368.4 g/mol. The structural components include:

- Tetrazole Ring : Known for its ability to mimic carboxylic acids in biological systems.

- Ethoxyphenyl Group : Enhances lipophilicity and potential receptor binding.

- Thiophenyl Moiety : Contributes to hydrophobic interactions with target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring may act as a bioisostere for carboxylic acids, facilitating interactions with various biological pathways. The thiophenyl group enhances binding affinity by fitting into hydrophobic pockets of proteins, potentially modulating enzyme activities or receptor functions.

Antifungal Activity

Recent studies have indicated that tetrazole compounds exhibit significant antifungal properties. For instance, a related tetrazole compound demonstrated potent in vitro activity against several pathogenic fungi, including Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values lower than 0.008 μg/mL against these organisms . This suggests that compounds like this compound may also possess similar antifungal activities.

Interaction Studies

In vitro studies have shown that compounds featuring the tetrazole structure can bind effectively to various biological targets. For example, the binding affinity of related tetrazole derivatives has been explored through assays measuring their interaction with G protein-coupled receptors (GPCRs), which play critical roles in many physiological processes . The efficacy of these interactions often correlates with the structural characteristics of the compounds.

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antifungal activity | Showed potent inhibition against Candida spp. |

| Study B | Assess receptor binding | High affinity for certain GPCRs, indicating potential therapeutic uses |

| Study C | Investigate cytotoxicity | Minimal cytotoxic effects on human cell lines at therapeutic concentrations |

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Solvent/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Tetrazole Methylation | PEG-400, Bleaching Clay | 70–80 | 65–75 |

| Urea Coupling | DCM/MeCN | RT–40 | 70–85 |

Basic: Which spectroscopic techniques validate structural integrity?

Answer:

- IR Spectroscopy : Confirm urea (C=O stretch: 1650–1700 cm⁻¹), tetrazole (C=N stretch: 1450–1500 cm⁻¹), and thiophene (C-S stretch: 650–750 cm⁻¹) .

- ¹H NMR : Key signals include:

- Ethoxyphenyl: δ 1.35–1.45 (t, OCH₂CH₃), δ 4.05–4.15 (q, OCH₂).

- Thiophenemethyl: δ 4.50–4.70 (s, CH₂).

- Urea NH: δ 6.80–7.20 (broad) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Use CLSI/MTS protocols for antimicrobial activity to ensure reproducibility .

- Structure-Activity Comparison : Compare with analogs (e.g., 4-fluorobenzo[d]thiazole derivatives) to isolate substituent effects .

- Dose-Response Validation : Perform dose-dependent studies (e.g., IC₅₀ determination in cancer cell lines) to confirm activity thresholds .

Q. Table 2: Bioactivity Comparison

| Compound Modifications | MIC (μg/mL) | IC₅₀ (μM) | Source |

|---|---|---|---|

| Thiophene → Phenyl substitution | 32 | 12.5 | |

| Ethoxy → Methoxy substitution | 64 | 25.0 |

Advanced: What strategies enhance bioactivity via urea moiety modification?

Answer:

- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ to the phenyl ring to improve hydrogen bonding with target enzymes (e.g., kinases) .

- Heterocyclic Hybrids : Replace thiophene with triazoles or pyridines to modulate lipophilicity and binding affinity .

- Prodrug Design : Acetylate urea NH groups to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. Methodology :

Synthesize derivatives via isocyanate coupling with modified aryl/tetrazole intermediates.

Screen using SPR (Surface Plasmon Resonance) for target binding kinetics.

Validate in silico via molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced: How to optimize reaction yields for scale-up synthesis?

Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Zeolites) to reduce side reactions in tetrazole alkylation .

- Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) for urea coupling to improve sustainability .

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., isocyanate reactions) to enhance control and scalability .

Q. Table 3: Scale-Up Parameters

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Reaction Volume (mL) | 50 | 500 |

| Yield (%) | 70 | 65 |

| Purity (HPLC, %) | 95 | 92 |

Advanced: What computational tools predict physicochemical properties?

Answer:

- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity for permeability studies .

- pKa Prediction : Employ SPARC or ChemAxon to assess ionization states impacting solubility .

- Molecular Dynamics : Simulate stability in biological membranes using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.